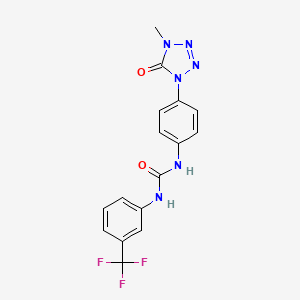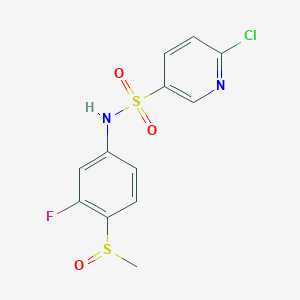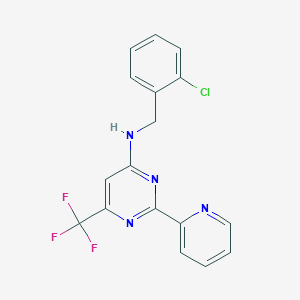![molecular formula C12H9FN4O B2445395 N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide CAS No. 2418711-50-7](/img/structure/B2445395.png)
N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide (abbreviated as CPI-818) is a small molecule inhibitor that targets the enzyme Interleukin-2-inducible T-cell kinase (ITK). ITK is a member of the Tec family of non-receptor tyrosine kinases that plays a crucial role in T-cell receptor signaling and activation. CPI-818 has been shown to have potential as a therapeutic agent in the treatment of various T-cell-mediated diseases, including autoimmune disorders and certain types of cancer.
作用机制
N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide exerts its pharmacological effects by selectively inhibiting ITK, a key regulator of T-cell activation and proliferation. ITK plays a critical role in the signaling pathways that lead to the activation of T-cells, which are important immune cells that play a central role in the body's defense against pathogens and cancer cells. By inhibiting ITK, this compound can effectively suppress T-cell activation and proliferation, leading to decreased inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of ITK activity, suppression of T-cell activation and proliferation, and reduction of inflammation and tissue damage. This compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical and clinical studies.
实验室实验的优点和局限性
One of the main advantages of N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide is its high selectivity for ITK, which allows for targeted inhibition of T-cell-mediated immune responses without affecting other immune cells or non-immune cells. Another advantage is its favorable safety profile, which makes it a promising candidate for clinical development. However, one limitation of this compound is its relatively low potency compared to other ITK inhibitors, which may require higher doses or longer treatment durations to achieve therapeutic effects.
未来方向
Several potential future directions for research on N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide include:
1. Investigating the efficacy of this compound in combination with other immunomodulatory agents, such as checkpoint inhibitors or monoclonal antibodies.
2. Exploring the potential of this compound as a therapeutic agent in other T-cell-mediated diseases, such as graft-versus-host disease or multiple sclerosis.
3. Developing more potent and selective ITK inhibitors based on the structure of this compound.
4. Investigating the mechanisms underlying the anti-inflammatory and tissue-protective effects of this compound.
5. Conducting clinical trials to evaluate the safety and efficacy of this compound in various patient populations.
合成方法
The synthesis of N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide involves several steps, starting with the preparation of the intermediate compound 8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is subsequently reacted with N-(1-cyanocyclopropyl)amine to yield this compound. The overall synthesis of this compound is a multi-step process that requires expertise in organic chemistry and access to specialized equipment and reagents.
科学研究应用
N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide has been the subject of several preclinical and clinical studies aimed at investigating its potential as a therapeutic agent in various T-cell-mediated diseases. In vitro studies have shown that this compound inhibits ITK activity in a dose-dependent manner, leading to decreased T-cell activation and proliferation. In vivo studies using animal models have demonstrated that this compound can effectively suppress T-cell-mediated immune responses, resulting in reduced inflammation and tissue damage.
属性
IUPAC Name |
N-(1-cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O/c13-8-2-1-5-17-9(8)6-15-10(17)11(18)16-12(7-14)3-4-12/h1-2,5-6H,3-4H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITPYWOVMIMXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=NC=C3N2C=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-9-(4-methylphenyl)-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2445313.png)
![9-(2,3-dimethylphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2445314.png)

![3-chloro-4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2445322.png)
![2-(3,4-dimethoxyphenyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2445323.png)

![6,11-bis(2-chloroacetyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one](/img/structure/B2445325.png)
![2-[[3-(3-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2445326.png)
![N-benzyl-2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2445327.png)
![N-(4-{[(7-methoxy-2-oxochromen-4-yl)methyl]amino}phenyl)-N-methylacetamide](/img/structure/B2445330.png)


![N-benzyl-N''-[2-[4-(2-fluorophenyl)piperazino]-2-(2-furyl)ethyl]oxamide](/img/structure/B2445333.png)
![2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2445334.png)